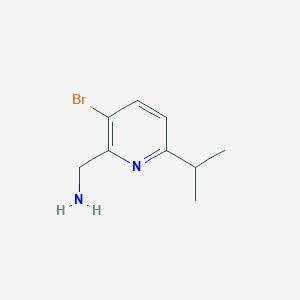![molecular formula C16H16ClN3O B13936756 4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- is a complex organic compound with the molecular formula C16H16ClN3O and a molecular weight of 301.77 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a template for enzyme inhibitors, particularly targeting kinases.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth and proliferation .
相似化合物的比较
3-Quinolinecarbonitrile: A simpler analog without the chlorine and piperidinyl groups.
4-Quinolinecarbonitrile: Another analog with different substitution patterns.
2-Quinolinecarbonitrile: A positional isomer with the nitrile group at a different position.
Uniqueness: 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and piperidinyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C16H16ClN3O |
|---|---|
分子量 |
301.77 g/mol |
IUPAC 名称 |
4-chloro-5-(1-methylpiperidin-4-yl)oxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H16ClN3O/c1-20-7-5-12(6-8-20)21-14-4-2-3-13-15(14)16(17)11(9-18)10-19-13/h2-4,10,12H,5-8H2,1H3 |
InChI 键 |
SJBVKUZOGQKEAG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)OC2=CC=CC3=NC=C(C(=C32)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



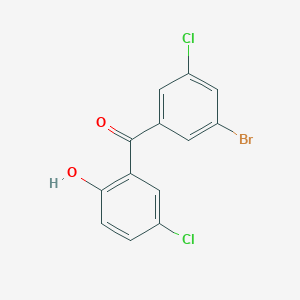
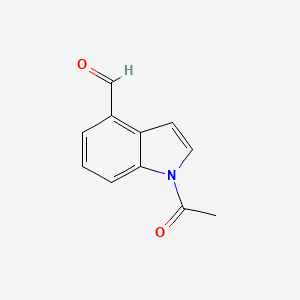
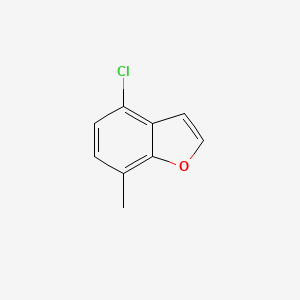

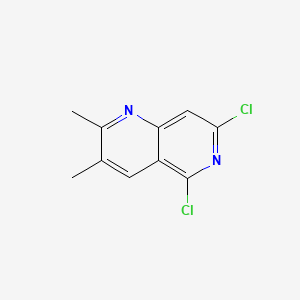
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
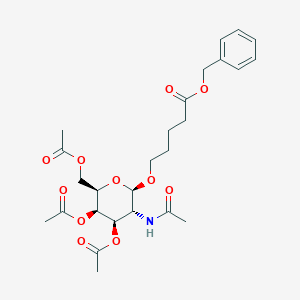
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
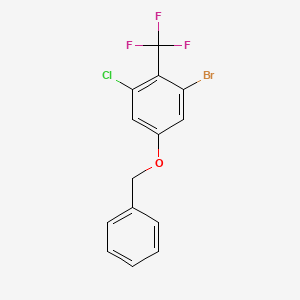
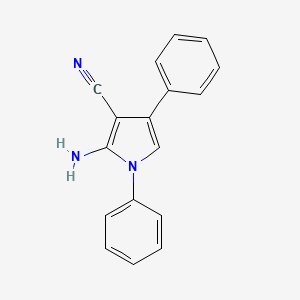
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
